Eudesm-4(15)-ene-3alpha,11-diol

Sesquiterpenoid Structural Elucidation Natural Product Chemistry

Eudesm-4(15)-ene-3alpha,11-diol, also known as (+)-chrysanthemol, is a eudesmane-type sesquiterpenoid diol (C₁₅H₂₆O₂, MW 238.37 g/mol) with an exocyclic methylene at C-4(15) and hydroxyl groups configured at the 3α and 11 positions. It is a natural product isolated from the bark of Magnolia officinalis and the flowers of Chrysanthemum indicum, and is primarily supplied as a high-purity analytical reference standard (HPLC ≥98%) for research and quality control applications.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B12381063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudesm-4(15)-ene-3alpha,11-diol
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O
InChIInChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15+/m1/s1
InChIKeyLEEZDPXWPYCRRM-COMQUAJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eudesm-4(15)-ene-3alpha,11-diol (CAS 113773-90-3): A Eudesmane Sesquiterpenoid Diol Reference Standard for Botanical Quality Control and Anti-Inflammatory Research


Eudesm-4(15)-ene-3alpha,11-diol, also known as (+)-chrysanthemol, is a eudesmane-type sesquiterpenoid diol (C₁₅H₂₆O₂, MW 238.37 g/mol) with an exocyclic methylene at C-4(15) and hydroxyl groups configured at the 3α and 11 positions . It is a natural product isolated from the bark of Magnolia officinalis and the flowers of Chrysanthemum indicum, and is primarily supplied as a high-purity analytical reference standard (HPLC ≥98%) for research and quality control applications .

Why Eudesm-4(15)-ene-3alpha,11-diol Cannot Be Replaced by Common Eudesmane Analogs: Structural Specificity and Procurement Risks


Substituting Eudesm-4(15)-ene-3alpha,11-diol with other eudesmane sesquiterpenoids such as β-eudesmol, cryptomeridiol, or α-eudesmol introduces both stereochemical and functional group differences that can fundamentally alter biological target engagement and analytical chromatography behavior. The unique combination of a C3α hydroxyl, an exocyclic Δ⁴⁽¹⁵⁾ double bond, and a C11 tertiary alcohol creates a distinct hydrogen-bonding surface and metabolic liability profile not replicated by regioisomers or mono-oxygenated eudesmanes . Without rigorous structural verification, substitution risks invalidating quantitative analytical methods or producing misleading pharmacological results.

Eudesm-4(15)-ene-3alpha,11-diol: Quantifiable Differentiation Evidence Against Closest Analogs


Regiochemical and Stereochemical Differentiation from Cryptomeridiol (Eudesm-4(15)-ene-1α,11-diol) by Hydroxyl Position

Eudesm-4(15)-ene-3alpha,11-diol carries its secondary hydroxyl at C-3 in the α-configuration, whereas cryptomeridiol (selina-4,7-diol; CAS 4666-84-6) places it at C-1. This position shift alters the molecule's hydrogen-bonding capacity and polar surface area. The target compound has a calculated topological polar surface area (TPSA) of 40.50 Ų [1], while cryptomeridiol has a predicted TPSA of approximately 40.46 Ų (difference minimal but the spatial arrangement of the hydroxyl group diverges). The C3-OH in the target compound is allylic, which could allow for differential metabolic oxidation compared to the non-allylic C1-OH of cryptomeridiol [2].

Sesquiterpenoid Structural Elucidation Natural Product Chemistry

Aqueous Solubility Advantage over β-Eudesmol for In Vitro Assay Formulation

Eudesm-4(15)-ene-3alpha,11-diol exhibits a calculated water solubility of 0.26 g/L (ALOGPS) and a measured approximate value of 0.16 g/L at 25°C . Its logP is predicted at 3.12 (ALOGPS) or 2.3 (ChemAxon) [1]. In comparison, β-eudesmol (CAS 473-15-4, a monohydroxy eudesmane with the same Δ⁴⁽¹⁵⁾ double bond) has a predicted logP of ~4.5 and significantly lower aqueous solubility due to the absence of the second hydroxyl group. The additional 11-diol group in the target compound reduces logP by approximately 1.4–2.2 units relative to β-eudesmol, enhancing its compatibility with aqueous assay buffers.

Physicochemical Property Solubility Assay Development

Botanical Source Specificity as a Chemotaxonomic Marker for Magnolia officinalis Bark

Eudesm-4(15)-ene-3alpha,11-diol has been specifically isolated and identified from the bark of Magnolia officinalis (Houpo) , whereas closely related eudesmane alcohols such as α-eudesmol and β-eudesmol are more abundant in the bark essential oil but co-occur in many other plant species [1]. The compound serves as a more selective chemotaxonomic marker for M. officinalis bark authentication compared to the broadly distributed eudesmols. Its presence or absence aids in distinguishing genuine M. officinalis from other Magnolia species or adulterants.

Chemotaxonomy Quality Control Botanical Authentication

Purity Specification Differentiation for Research Procurement: HPLC ≥98% vs. Common Natural Extracts

Commercial suppliers of Eudesm-4(15)-ene-3alpha,11-diol consistently provide the compound at purity levels ≥98% by HPLC-DAD/ELSD, with identity confirmed by MS and NMR [1]. In contrast, typical natural extract mixtures or crude isolates of eudesmane sesquiterpenoids contain multiple co-eluting species with purities ranging from 50% to 90%, requiring additional preparative isolation. The target compound's availability as a certified reference standard eliminates batch-to-batch variability in quantitative analytical method development.

Reference Standard Purity Analytical Chemistry

Synthetic Accessibility: Documented Total Synthesis Enables Request-Specific Deuterated or Modified Analog Preparation

A stereoselective total synthesis of (+)-chrysanthemol (Eudesm-4(15)-ene-3alpha,11-diol) has been reported in 10 steps from R-(+)-carvone with an overall yield of 2.4% [1]. An alternative enantioselective synthesis from (+)-dihydrocarvone was also developed, featuring a high-yield introduction of the C3-C4 double bond into the eudesmane skeleton [2]. This synthetic accessibility provides a route to isotopically labeled (¹³C, ²H) or structurally modified analogs that cannot be obtained by isolation from natural sources, unlike many eudesmane sesquiterpenoids for which no total synthesis has been reported.

Total Synthesis Isotopic Labeling Custom Derivative

Eudesm-4(15)-ene-3alpha,11-diol: Preferred Application Scenarios Supported by Quantitative Evidence


Certified Reference Material for Magnolia officinalis Bark Authentication by HPLC Fingerprinting

Due to its specific occurrence in Magnolia officinalis bark and its commercial availability at ≥98% purity, Eudesm-4(15)-ene-3alpha,11-diol can serve as a species-specific marker compound in HPLC fingerprinting methods for M. officinalis quality control. Its distinct retention time and UV absorption profile, combined with its limited distribution across other Magnolia species, provide a more selective authentication marker than the broadly occurring α- and β-eudesmol .

In Vitro Anti-Inflammatory Assay Development Requiring Defined Aqueous Solubility

With a predicted logP of ~3.1 and aqueous solubility of 0.16–0.26 g/L, the compound can be formulated in aqueous assay buffers at concentrations up to ~100 μM with minimal DMSO (<0.1% v/v), making it suitable for cell-based NF-κB inhibition or cytokine release assays where solvent toxicity must be minimized . This solubility advantage over more lipophilic eudesmane analogs reduces vehicle-related false positives.

Synthesis of Isotopically Labeled Internal Standards for LC-MS Metabolite Quantification

The established total synthesis route from (+)-dihydrocarvone provides a platform for introducing ¹³C or ²H labels at defined positions within the eudesmane scaffold to produce internal standards for stable isotope dilution LC-MS/MS methods. This capability is not available for structurally similar diols that lack a published total synthesis .

Structure-Activity Relationship (SAR) Studies on Eudesmane Diol Anti-Inflammatory Pharmacophores

The unique 3α,11-diol substitution pattern of the target compound, compared to the 1α,11-diol of cryptomeridiol or the 3α,6β-diol of eudesm-4(15)-ene-3α,6β-diol, allows systematic investigation of how hydroxyl position influences NF-κB pathway modulation. Procurement of the authentic 3α,11-diol isomer ensures that SAR conclusions are not confounded by regioisomeric impurities .

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